molecular formula C11H19NO3 B6151613 tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate CAS No. 1936378-78-7

tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate

Cat. No. B6151613
CAS RN: 1936378-78-7
M. Wt: 213.3
InChI Key:
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Description

Tert-Butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate (TBAOC) is an organophosphorus compound that has been studied for its potential use in scientific research and lab experiments. TBAOC has a unique structure that makes it an attractive candidate for a range of applications.

Scientific Research Applications

Tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate has been studied for its potential use in scientific research. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate a potential candidate for the treatment of Alzheimer’s disease, as well as other neurological disorders. In addition, tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate is not completely understood. However, it is believed that tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate binds to the active site of acetylcholinesterase, inhibiting its activity. This leads to a buildup of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders. In addition, tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate is believed to inhibit the growth of certain types of cancer cells by disrupting their metabolism and preventing them from dividing.
Biochemical and Physiological Effects
tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of the neurotransmitter acetylcholine in the brain. This can lead to improved memory and cognitive function, as well as improved mood. In addition, tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate in lab experiments is its ability to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of the neurotransmitter acetylcholine in the brain. This can be beneficial in the study of neurological disorders, such as Alzheimer’s disease. However, there are some limitations to using tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate in lab experiments. For example, tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate is not very stable and can degrade over time. In addition, tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

The potential applications of tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate are numerous and there are a number of future directions that could be explored. For example, further research could be done to better understand the mechanism of action of tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate and its effects on the brain. In addition, further research could be done to explore the potential of tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate as an inhibitor of other enzymes and its potential use in the treatment of other diseases. Finally, further research could be done to explore the potential of tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate as a drug delivery system, as well as its potential use in the development of new drugs and treatments.

Synthesis Methods

Tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate can be synthesized in two steps. The first step involves the reaction of tert-butyl alcohol with 1-azaspiro[3.4]octane-1-carboxylic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate. The second step involves the removal of the tert-butyl group from the tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate molecule. This can be accomplished by reacting tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate with a strong acid such as hydrochloric acid or sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate involves the reaction of tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate with a suitable reagent to introduce the tert-butyl group.", "Starting Materials": [ "6-oxa-1-azaspiro[3.4]octane-1-carboxylic acid", "tert-butyl alcohol", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "CH2Cl2 (dichloromethane)" ], "Reaction": [ "To a solution of 6-oxa-1-azaspiro[3.4]octane-1-carboxylic acid in CH2Cl2, add DCC and DMAP and stir for 30 minutes at room temperature to activate the carboxylic acid group.", "Add tert-butyl alcohol to the reaction mixture and stir for 24 hours at room temperature to form tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate.", "Isolate the product by filtration and wash with cold CH2Cl2.", "Purify the product by recrystallization from a suitable solvent." ] }

CAS RN

1936378-78-7

Product Name

tert-butyl 6-oxa-1-azaspiro[3.4]octane-1-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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